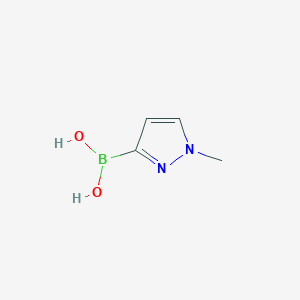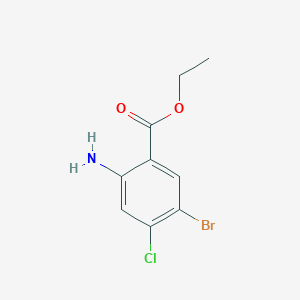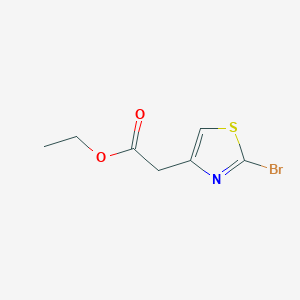
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
Overview
Description
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride, also known as 3,4-Dichlorobenzylpyrrolidine dihydrochloride (DCBP-DHC), is a synthetic compound with a variety of potential applications in scientific research. DCBP-DHC is a derivative of the pyrrolidine family of compounds, which are cyclic compounds based on a five-membered ring structure. This compound has been extensively studied for its chemical and physical properties, as well as its potential applications in the laboratory. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCBP-DHC.
Scientific Research Applications
Pyrrolidines in Organic Synthesis and Medicinal Chemistry
Pyrrolidines, including compounds like 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride, are significant in organic chemistry and medicinal chemistry due to their biological effects. They are used in medicine and can be applied in industry as dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their versatility in organic synthesis (Żmigrodzka et al., 2022).
Role in Asymmetric Synthesis of Amino Acids
Halo-substituted N-(2-benzoylphenyl)-1-benzylpyrrolidine derivatives, which include similar structures to 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride, are used as chiral auxiliaries in the asymmetric synthesis of amino acids. These compounds facilitate the stereoselective synthesis of α-amino acids, which are essential for various biochemical processes (Belokon’ et al., 2002).
Synthesis of Pyrrolidine Derivatives
The synthesis of 3-(pyrrolidin-1-yl)piperidine showcases the manipulation of pyrrolidine structures, highlighting the chemical flexibility and utility of pyrrolidines in synthesizing complex molecules relevant in medicinal chemistry (Smaliy et al., 2011).
Potential Anticancer Agents
Compounds structurally related to 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride have been investigated for their potential as anticancer agents. Their structure-function relationship and cytotoxic effects on various cancer cell lines are an area of active research, indicating the potential of pyrrolidine derivatives in cancer therapy (Redda et al., 2011).
Electropolymerization and Conducting Polymers
Derivatives of pyrrolidines, including compounds related to 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride, have been used in electropolymerization to produce conducting polymers. These studies showcase the potential of pyrrolidines in materials science, particularly in the development of novel conductive materials (Sotzing et al., 1996).
Mechanism of Action
Target of action
The pyrrolidine ring is a common feature in many biologically active compounds and is used by medicinal chemists to develop drugs for the treatment of various diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of pyrrolidine-based compounds can also vary widely. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage, which can influence its binding mode to target proteins .
Biochemical pathways
The biochemical pathways affected by pyrrolidine-based compounds depend on their specific targets. These compounds can influence a variety of biological processes, from neurotransmission to metabolic pathways .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine-based compounds can be influenced by factors such as the compound’s structure and the presence of functional groups. These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of action
The molecular and cellular effects of pyrrolidine-based compounds depend on their specific targets and mode of action. These effects can range from changes in cellular signaling to alterations in gene expression .
Action environment
The action of pyrrolidine-based compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and mode of action .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c12-10-2-1-8(5-11(10)13)6-15-4-3-9(14)7-15;;/h1-2,5,9H,3-4,6-7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOEAYJDYXNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697948 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride | |
CAS RN |
828928-33-2 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424217.png)
![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)









